5-Bromovaleronitrile

Physical Organic Chemistry Reaction Kinetics Thermal Stability

5-Bromovaleronitrile (CAS 5414-21-1) is a ω-bromonitrile of the class C5H8BrN, functioning as a bifunctional C5 building block that integrates an electrophilic primary alkyl bromide with a nucleophilic cyano group. This compound has a molecular weight of 162.03 g/mol, is a clear, colorless to pale yellow liquid, and exhibits specific physical properties including a density of 1.388 g/mL at 25 °C, a boiling point of 110-111 °C at 12 mmHg, and limited water solubility of 4.1 g/L at 25 °C.

Molecular Formula C5H8BrN
Molecular Weight 162.03 g/mol
CAS No. 5414-21-1
Cat. No. B1265816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromovaleronitrile
CAS5414-21-1
Molecular FormulaC5H8BrN
Molecular Weight162.03 g/mol
Structural Identifiers
SMILESC(CCBr)CC#N
InChIInChI=1S/C5H8BrN/c6-4-2-1-3-5-7/h1-4H2
InChIKeyNWWWGAKVHCSAEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromovaleronitrile (CAS 5414-21-1): A Bifunctional Alkyl Halide Building Block for Precision Synthesis


5-Bromovaleronitrile (CAS 5414-21-1) is a ω-bromonitrile of the class C5H8BrN, functioning as a bifunctional C5 building block that integrates an electrophilic primary alkyl bromide with a nucleophilic cyano group. This compound has a molecular weight of 162.03 g/mol, is a clear, colorless to pale yellow liquid, and exhibits specific physical properties including a density of 1.388 g/mL at 25 °C, a boiling point of 110-111 °C at 12 mmHg, and limited water solubility of 4.1 g/L at 25 °C . Its chemical identity is confirmed by CAS Common Chemistry as 5-bromopentanenitrile [1].

Bifunctional C5 building block: integrates electrophilic alkyl bromide and nucleophilic cyano group for sequential derivatization.
Supports synthesis of PROTAC linkers, 5-bromopentanoic acid precursors, and N-alkylation workflows requiring a five-carbon spacer.
Chain-length-specific reactivity profile; intermediate thermal stability and density distinct from C3, C4, or C6 homologs.

Why 5-Bromovaleronitrile Cannot Be Replaced by Other ω-Bromonitriles: A Comparative Analysis of Chain Length and Reactivity


In synthetic and research applications, 5-bromovaleronitrile is not interchangeable with its closest analogs, such as 4-bromobutyronitrile or 6-bromohexanenitrile. The C5 carbon chain imparts a specific balance of reactivity, steric properties, and physical characteristics that are not replicated by shorter or longer homologs. Empirical kinetic data confirm that the activation energy for gas-phase pyrolysis varies significantly with chain length: 5-bromovaleronitrile has an Ea of 225.7 kJ/mol, which is distinct from the 231.9 kJ/mol for the C3 homolog and 233.5 kJ/mol for the C4 homolog [1]. Furthermore, substitution of the bromine atom for chlorine drastically alters leaving group ability, while substitution for iodine increases molecular weight and cost without a commensurate reactivity benefit for many standard nucleophilic substitutions [2] [3]. The following quantitative evidence clarifies these key differentiators.

Target Compound
5-Bromovaleronitrile (C5)
Chain Length Analogs (C3/C4/C6)
May alter reaction kinetics, thermal stability, and physical separation properties. Shorter chains increase activation energy for elimination; longer chains shift density and boiling point, impacting purification workflows.
Halogen Substitutes (Cl/I)
Chlorinated analog exhibits lower leaving-group ability and significantly lower density. Iodinated analog increases molecular weight and cost without a commensurate reactivity benefit for standard nucleophilic substitutions.
Structural Mismatch Outcome
Direct replacement may shift reaction outcomes, alter stereoelectronic effects in supramolecular assembly, and require re-optimization of synthesis and purification protocols.

Quantitative Evidence for the Selection of 5-Bromovaleronitrile (CAS 5414-21-1) Over Related Analogs


Kinetic Differentiation: Pyrolysis Activation Energy Distinguishes C5 Homolog from C3 and C4 Analogs

5-Bromovaleronitrile exhibits a lower activation energy (Ea) for gas-phase pyrolysis compared to 3-bromopropionitrile and 4-bromobutyronitrile, indicating a distinct thermal decomposition profile. The electron-withdrawing effect of the cyano group diminishes along the carbon chain, making the C5 compound less deactivated towards HBr elimination than its shorter-chain counterparts. This difference can be critical for applications where thermal lability is a concern [1].

Pyrolysis Activation Energy
Head-to-head
225.7 ± 2.6 kJ/mol (C5) vs. 231.9 ± 6.0 (C3), 233.5 ± 4.5 (C4)
Supports thermal stability screening; distinct decomposition profile may be advantageous in high-temperature reactions.
Conditions: Gas-phase pyrolysis, 389.7-470.1 °C, static system with radical inhibitor.
Physical Organic Chemistry Reaction Kinetics Thermal Stability

Physical Property Benchmark: Density and Boiling Point Relative to C6 and Chlorinated Analogs

The physical properties of 5-bromovaleronitrile offer a balance of density and volatility that distinguishes it from both longer-chain homologs and lighter halogen analogs. Compared to the C6 chain of 6-bromohexanenitrile, it has a higher density and a lower boiling point. When compared to the chlorinated analog (5-chlorovaleronitrile), the brominated compound is significantly denser and has a higher boiling point, which can be crucial for liquid-liquid extraction and distillation processes [1].

Density & Boiling Point
Cross-study comparable
Density: 1.388 g/mL; BP: 110-111 °C (12 mmHg)
Impacts liquid-liquid extraction and distillation. Distinct from C6 analog (~1.23-1.3 g/cm³) and chloro analog (1.045 g/mL).
Literature values from chemical catalogs; cross-validation recommended.
Chemical Engineering Process Chemistry Physical Properties

Unique Supramolecular Recognition: Regioselective Binding in Pillar[5]arene Complexes

5-Bromovaleronitrile functions as a non-symmetric axle in supramolecular chemistry, exhibiting regioselective binding with a non-symmetric pillar[5]arene wheel. The complexation is directional, with the cyano (CN) group of the axle oriented towards the methyl rim of the pillar[5]arene, and the bromo (Br) group oriented towards the pentyl rim [1]. This specific orientation is not observed with other symmetric or less polarized guests, highlighting the compound's utility as a building block for creating oriented interpenetrated structures. While quantitative binding constants are not provided in the abstract, the documented regioselectivity is a qualitative, yet powerful, differentiator from analogs that may not exhibit this precise molecular recognition [1].

Supramolecular Recognition
Class-level inference
Regioselective binding to non-symmetric pillar[5]arene; CN orients toward methyl rim, Br toward pentyl rim.
Supports construction of oriented interpenetrated structures; a qualitative differentiator from symmetric or less polarized guests.
Data to verify: Quantitative binding constants not reported in abstract.
Supramolecular Chemistry Host-Guest Systems Molecular Recognition

Comparative Performance in Bioorganometallic Chemistry: Synthesis of Antitumor Ag(I)-NHC Complexes

Both 5-bromovaleronitrile and 6-bromohexanenitrile were used to synthesize nitrile-functionalized benzimidazolium salts and their corresponding Ag(I)-N-heterocyclic carbene (NHC) complexes. The resulting Ag(I)-NHC complexes, regardless of the nitrile chain length, showed comparable cytotoxicity against the MCF-7 breast cancer cell line, with IC50 values ranging from 7.0 to 12.9 µM. This is in the same range as the standard drug tamoxifen (IC50 = 11.2 ± 1.84 µM) [1]. The study demonstrates that both the C5 and C6 bromonitrile linkers are effective for synthesizing bioactive Ag-NHC complexes, but does not show a significant potency advantage of one over the other.

Ag(I)-NHC Cytotoxicity
Head-to-head
IC50 range: 7.0-12.9 µM (C5 vs. C6 analogs); Tamoxifen control: 11.2 ± 1.84 µM
Supports use as a comparable synthon for MCF-7 cell-model studies; no significant potency difference observed between C5 and C6 linkers.
MTT assay, MCF-7 breast cancer cell line; context-dependent cytotoxicity review.
Medicinal Chemistry Bioorganometallic Chemistry Antitumor Agents

Optimal Application Scenarios for 5-Bromovaleronitrile (CAS 5414-21-1) Based on Quantitative Evidence


Synthesis of PROTAC Degraders as a C5 Alkyl Linker

5-Bromovaleronitrile is commercially utilized as a PROTAC (Proteolysis Targeting Chimera) linker. Its bifunctional nature allows it to connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein. The C5 alkyl chain provides a specific spatial separation that can be crucial for the formation of a functional ternary complex .

Precursor to 5-Bromopentanoic Acid for Further Derivatization

A primary industrial and research application of 5-bromovaleronitrile is its hydrolysis to produce 5-bromopentanoic acid . This transformation leverages the nitrile group's reactivity while retaining the electrophilic bromine, yielding a carboxylic acid building block with a C5 spacer for use in polymer chemistry, materials science, and pharmaceutical intermediate synthesis.

N-Alkylation Agent in the Preparation of Benzimidazolium Salts for Bioorganometallic Complexes

As demonstrated in head-to-head studies, 5-bromovaleronitrile is an effective reagent for the N-alkylation of 1H-benzimidazole. This reaction is a key step in generating functionalized benzimidazolium salts, which serve as precursors to Ag(I)-NHC complexes with demonstrated in vitro antitumor activity comparable to tamoxifen against MCF-7 cells [1].

Construction of Oriented Supramolecular Assemblies with Pillar[5]arene Hosts

Owing to its non-symmetric, polarizable nature, 5-bromovaleronitrile can serve as a directional axle in host-guest chemistry. It regioselectively binds to a non-symmetric methyl-pentyl pillar[5]arene, forming an oriented interpenetrated complex with the CN group directed toward the methyl rim and the Br group toward the pentyl rim [2]. This property is valuable for designing molecular machines and stimuli-responsive materials.

Application
Selection Property
Validation Focus
PROTAC Linker Synthesis
C5 alkyl spacer length
Ternary complex formation efficiency
5-Bromopentanoic Acid Precursor
Nitrile group hydrolysis reactivity
Carboxylic acid product yield and purity
N-Alkylation for Bioorganometallics
Primary alkyl bromide electrophilicity
Alkylation efficiency; cytotoxicity endpoint review
Supramolecular Assemblies
Non-symmetric polarizable axle
Regioselective binding orientation (CN vs. Br)

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